Cas no 2097965-03-0 ({[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride)
![{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride structure](https://www.kuujia.com/scimg/cas/2097965-03-0x500.png)
{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- F2147-6800
- AKOS040813596
- 2097965-03-0
- 1-[1-(cyclobutylmethyl)pyrazol-4-yl]-N-methylmethanamine;dihydrochloride
- {[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride
-
- Inchi: 1S/C10H17N3.2ClH/c1-11-5-10-6-12-13(8-10)7-9-3-2-4-9;;/h6,8-9,11H,2-5,7H2,1H3;2*1H
- InChI Key: RFGPLNWAUBHIMI-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1(C=C(CNC)C=N1)CC1CCC1
Computed Properties
- Exact Mass: 251.0956030g/mol
- Monoisotopic Mass: 251.0956030g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 156
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.8Ų
{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-6800-0.25g |
{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride |
2097965-03-0 | 95%+ | 0.25g |
$449.0 | 2023-09-06 | |
Life Chemicals | F2147-6800-5g |
{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride |
2097965-03-0 | 95%+ | 5g |
$1494.0 | 2023-09-06 | |
TRC | C135446-1g |
{[1-(Cyclobutylmethyl)-1h-pyrazol-4-yl]methyl}(methyl)amine Dihydrochloride |
2097965-03-0 | 1g |
$ 705.00 | 2022-06-06 | ||
Life Chemicals | F2147-6800-10g |
{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride |
2097965-03-0 | 95%+ | 10g |
$2092.0 | 2023-09-06 | |
TRC | C135446-500mg |
{[1-(Cyclobutylmethyl)-1h-pyrazol-4-yl]methyl}(methyl)amine Dihydrochloride |
2097965-03-0 | 500mg |
$ 455.00 | 2022-06-06 | ||
TRC | C135446-100mg |
{[1-(Cyclobutylmethyl)-1h-pyrazol-4-yl]methyl}(methyl)amine Dihydrochloride |
2097965-03-0 | 100mg |
$ 115.00 | 2022-06-06 | ||
Life Chemicals | F2147-6800-0.5g |
{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride |
2097965-03-0 | 95%+ | 0.5g |
$473.0 | 2023-09-06 | |
Life Chemicals | F2147-6800-1g |
{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride |
2097965-03-0 | 95%+ | 1g |
$498.0 | 2023-09-06 | |
Life Chemicals | F2147-6800-2.5g |
{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride |
2097965-03-0 | 95%+ | 2.5g |
$996.0 | 2023-09-06 |
{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride Related Literature
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
Additional information on {[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride
Introduction to {[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride (CAS No. 2097965-03-0)
The compound {[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride (CAS No. 2097965-03-0) is a synthetic organic molecule that has garnered significant attention in the field of biomedical research due to its unique structural features and potential applications in pharmacology and therapeutic development. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties.
Its structure comprises a pyrazole ring substituted at position 4 with a (cyclobutylmethyl) group, as well as a (methyl)amine moiety attached to the methyl group of the pyrazole. The presence of the dihydrochloride form indicates that the compound is likely formulated for ease of administration, such as in tablet, capsule, or injectable forms. This formulation enhances its stability and bioavailability, making it a promising candidate for drug development.
Recent studies have highlighted the potential of this compound in oncology, particularly in the treatment of solid tumors. Its unique mechanism of action involves targeting specific signaling pathways that are critical to cancer cell proliferation and survival. The pyrazole moiety has been shown to play a pivotal role in modulating these pathways, while the cyclobutylmethyl group contributes to the compound's lipophilicity, which is essential for its ability to cross biological membranes and reach its target sites effectively.
Another area of interest lies in its potential neuroprotective properties. Preclinical studies have demonstrated that this compound can mitigate oxidative stress and inflammation in neural tissues, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The methylamine moiety has been implicated in its ability to interact with key enzymes and receptors involved in these pathological processes.
Furthermore, this compound exhibits antimicrobial activity, particularly against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This suggests that it could be a valuable addition to the arsenal of antibiotics currently in use, especially in light of the growing resistance of pathogens to conventional treatments.
The development of this compound has been informed by cutting-edge techniques in medicinal chemistry, including QSAR (Quantitative Structure-Activity Relationship) modeling and combinatorial chemistry. These methodologies have enabled researchers to optimize its pharmacokinetic properties, such as half-life, bioavailability, and metabolic stability, which are critical for its efficacy and safety in clinical settings.
Current research is focusing on advancing this compound through preclinical trials and toward phase I clinical studies. Researchers are particularly interested in evaluating its toxicity profile and therapeutic index, which will determine its suitability as a human therapeutic agent. Additionally, efforts are underway to explore its potential for combination therapies, where it could be used synergistically with other agents to enhance efficacy and reduce resistance.
In summary, {[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride (CAS No. 2097965-03-0) represents a significant advancement in the field of biomedical science. Its unique structure, coupled with its diverse biological activities, positions it as a promising candidate for the development of novel therapies across multiple disease areas. As research continues to unravel its full potential, this compound is poised to make a meaningful contribution to the treatment of cancer, neurodegenerative diseases, and infections.
2097965-03-0 ({[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride) Related Products
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 57707-64-9(2-azidoacetonitrile)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)




